

Application of 3-Benzenesulfonylpropylamine Hydrochloride in the Synthesis of Neurological Drugs

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Compound of Interest

Compound Name: *3-Benzenesulfonylpropylamine hydrochloride*

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This document provides detailed application notes and protocols on the use of **3-Benzenesulfonylpropylamine hydrochloride** as a key intermediate in the synthesis of novel neurological drugs. This versatile building block is particularly relevant in the development of therapeutic agents targeting neurodegenerative diseases.

Introduction

3-Benzenesulfonylpropylamine hydrochloride is a valuable bifunctional molecule containing both a primary amine and a benzenesulfonyl group.^[1] This unique structure allows for its facile incorporation into a variety of molecular scaffolds, making it an attractive starting material for the synthesis of biologically active compounds. In the context of neurological drug development, derivatives of this compound have shown significant promise, particularly as inhibitors of Sirtuin 2 (SIRT2), a key enzyme implicated in the pathology of neurodegenerative disorders such as Huntington's and Parkinson's disease.

Application in the Synthesis of SIRT2 Inhibitors

SIRT2 is a NAD⁺-dependent deacetylase that plays a crucial role in various cellular processes, including cytoskeletal dynamics and gene expression. Inhibition of SIRT2 has been shown to

be neuroprotective in several preclinical models of neurodegeneration. Specifically, SIRT2 inhibitors can increase the acetylation of α -tubulin, a key component of microtubules, and reduce the aggregation of misfolded proteins like huntingtin, a hallmark of Huntington's disease.

3-Benzenesulfonylpropylamine hydrochloride serves as a foundational scaffold for the synthesis of potent and selective SIRT2 inhibitors. By acylating the primary amine with various substituted benzoic acids, a library of N-(3-(phenylsulfonyl)propyl)benzamide derivatives can be generated. These compounds have demonstrated significant SIRT2 inhibitory activity and neuroprotective effects.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of representative N-(3-(phenylsulfonyl)propyl)benzamide derivatives as SIRT2 inhibitors.

Table 1: In Vitro SIRT2 Inhibition Data

| Compound ID | R1 Group | R2 Group | SIRT2 IC ₅₀ (μM) | SIRT1 IC ₅₀ (μM) | SIRT3 IC ₅₀ (μM) | Selectivity (SIRT1/SIRT2) | Selectivity (SIRT3/SIRT2) |
|-------------|-----------|----------|-----------------------------|-----------------------------|-----------------------------|---------------------------|---------------------------|
| SIRT2i-1 | 4-Bromo | H | 0.58 | >50 | >50 | >86 | >86 |
| SIRT2i-2 | 4-Chloro | H | 0.75 | >50 | >50 | >67 | >67 |
| SIRT2i-3 | 4-Fluoro | H | 1.2 | >50 | >50 | >42 | >42 |
| SIRT2i-4 | 3-Methoxy | H | 2.5 | >50 | >50 | >20 | >20 |
| SIRT2i-5 | H | 4-Bromo | 0.45 | >50 | >50 | >111 | >111 |

Table 2: Cellular Activity of Lead Compound SIRT2i-5

| Assay | Cell Line | Endpoint | Result |
|--------------------------------------|-----------|-----------------------|--------|
| α-Tubulin Acetylation | PC12 | EC ₅₀ | 1.5 μM |
| Polyglutamine Aggregation Inhibition | PC12 | % Inhibition at 10 μM | 65% |
| Neuroprotection against MPP+ | SH-SY5Y | % Viability Increase | 45% |

Experimental Protocols

This section provides a detailed protocol for the synthesis of a representative SIRT2 inhibitor, N-(4-bromobenzoyl)-3-(phenylsulfonyl)propylamine (SIRT2i-5), using **3-Benzenesulfonylpropylamine hydrochloride** as the starting material.

Synthesis of N-(4-bromobenzoyl)-3-(phenylsulfonyl)propylamine (SIRT2i-5)

Materials:

- **3-Benzenesulfonylpropylamine hydrochloride**
- 4-Bromobenzoyl chloride
- Triethylamine (TEA)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Ethyl acetate

- Hexanes
- Standard laboratory glassware
- Magnetic stirrer

Procedure:

- Preparation of the Reaction Mixture:
 - To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add **3-Benzenesulfonylpropylamine hydrochloride** (1.0 g, 4.24 mmol).
 - Suspend the solid in anhydrous dichloromethane (40 mL).
 - Cool the suspension to 0 °C in an ice bath.
- Addition of Base:
 - Slowly add triethylamine (1.3 mL, 9.33 mmol, 2.2 equivalents) dropwise to the stirred suspension.
 - Stir the mixture at 0 °C for 15 minutes to neutralize the hydrochloride salt and liberate the free amine.
- Acylation Reaction:
 - In a separate flask, dissolve 4-bromobenzoyl chloride (1.0 g, 4.56 mmol, 1.08 equivalents) in anhydrous dichloromethane (10 mL).
 - Add the solution of 4-bromobenzoyl chloride dropwise to the reaction mixture at 0 °C over a period of 15 minutes.
 - After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
 - Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).

- Work-up:

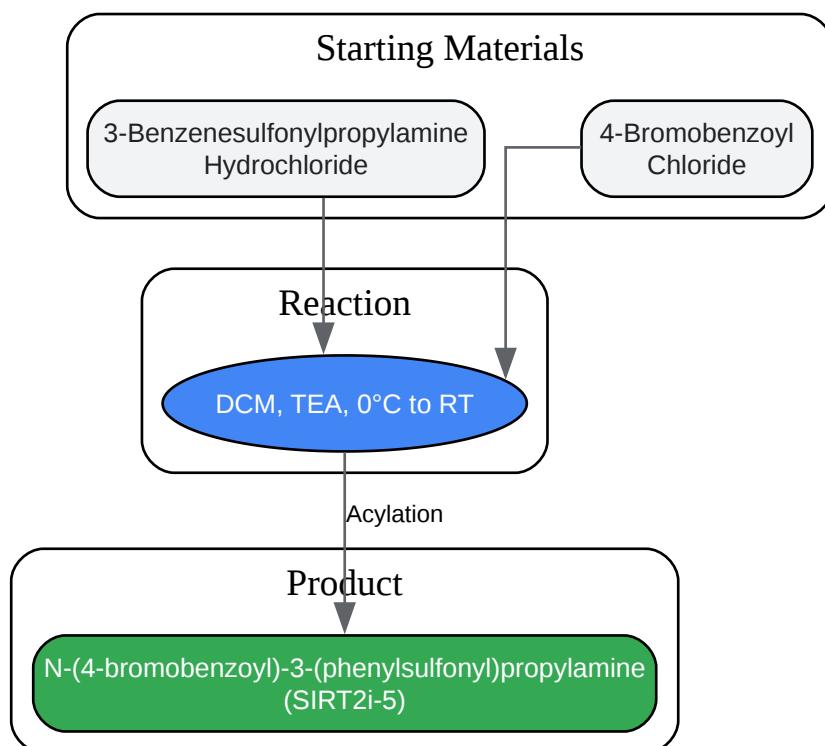
- Once the reaction is complete, quench the reaction by adding 20 mL of deionized water.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate solution, 20 mL of deionized water, and 20 mL of brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

- Purification:

- Purify the crude product by flash column chromatography on silica gel.
- Elute with a gradient of 20% to 50% ethyl acetate in hexanes.
- Combine the fractions containing the desired product and concentrate under reduced pressure to yield N-(4-bromobenzoyl)-3-(phenylsulfonyl)propylamine as a white solid.
- Expected Yield: 80-90%.

Visualizations

Synthetic Pathway



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Caption: Synthetic route to SIRT2i-5.

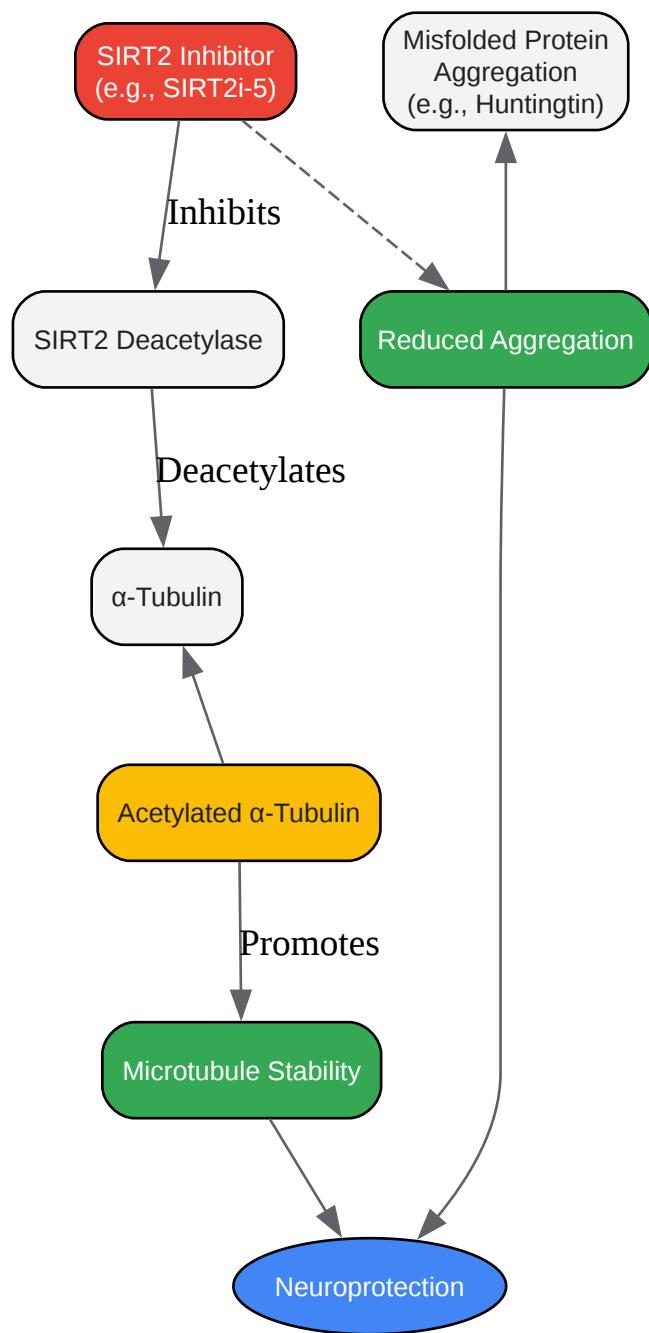
Experimental Workflow



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Caption: Experimental workflow for SIRT2i-5 synthesis.

SIRT2 Inhibition Signaling Pathway



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Caption: Mechanism of neuroprotection by SIRT2 inhibitors.

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References

- 1. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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